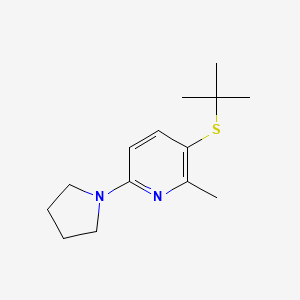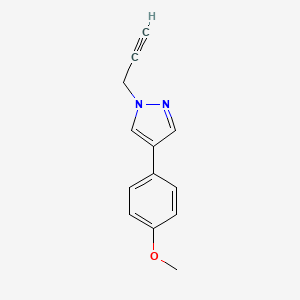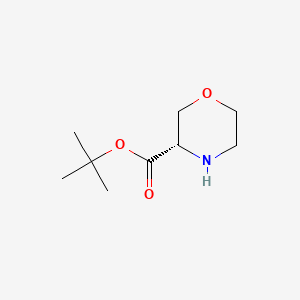
tert-butyl (3S)-morpholine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3S)-morpholine-3-carboxylate is a chemical compound that features a morpholine ring substituted at the 3-position with a carboxylate group, which is further protected by a tert-butyl group. This compound is often used in organic synthesis as a protecting group for carboxylic acids due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (3S)-morpholine-3-carboxylate typically involves the reaction of morpholine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Morpholine-3-carboxylic acid+tert-butyl chloroformate→tert-butyl (3S)-morpholine-3-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3S)-morpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases, depending on the desired product.
Major Products Formed
Oxidation: Tert-butyl hydroperoxide.
Reduction: Morpholine-3-methanol.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3S)-morpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of tert-butyl (3S)-morpholine-3-carboxylate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the carboxylate group from unwanted reactions. Upon completion of the desired synthetic steps, the tert-butyl group can be removed under mild acidic conditions, revealing the free carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3R)-morpholine-3-carboxylate: Similar structure but with different stereochemistry.
Tert-butyl (3S)-pyrrolidine-3-carboxylate: Similar protecting group but with a pyrrolidine ring instead of a morpholine ring.
Tert-butyl (3S)-piperidine-3-carboxylate: Similar protecting group but with a piperidine ring.
Uniqueness
Tert-butyl (3S)-morpholine-3-carboxylate is unique due to its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
tert-butyl (3S)-morpholine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
QTJBNPAWSNUZIC-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1COCCN1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)



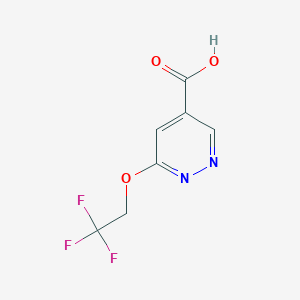

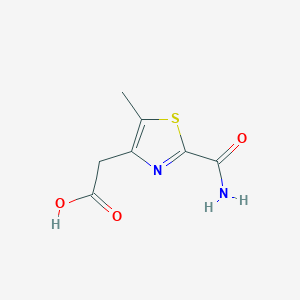

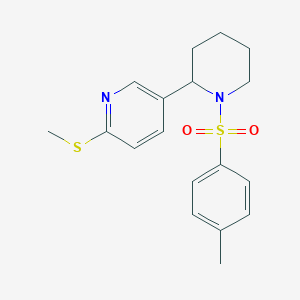
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
